molecular formula C8H11NO2 B2772762 Ethyl 1-methyl-1H-pyrrole-3-carboxylate CAS No. 68384-82-7

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2772762
CAS No.: 68384-82-7
M. Wt: 153.181
InChI Key: JXPPCMXKWJXYGS-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the third position and a methyl group at the first position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrole-3-alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Ethyl 1-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 1-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Differing by the position of the methyl group.

    Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: Differing by the presence of a chlorine atom.

    Ethyl 1H-indole-3-carboxylate: Differing by the presence of an indole ring instead of a pyrrole ring.

Properties

IUPAC Name

ethyl 1-methylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPPCMXKWJXYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using 117.1 g (1 mol) of N-formylsarcosine, 98.1 g (1 mol) of ethyl propiolate and 638 ml of acetic anhydride, a reaction and post treatment were conducted in a similar manner as in Referential Example 1. The resulting brown oil was distilled under reduced pressure and a 103°-104° C. fraction was collected under 4 mmHg, whereby 109.19 g of the title compound were obtained (yield: 71.3%).
Quantity
117.1 g
Type
reactant
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step Two
Quantity
638 mL
Type
reactant
Reaction Step Three
Yield
71.3%

Synthesis routes and methods II

Procedure details

The same procedure as in Example 1 was carried out using 15.64 g (0.134 mole) of N-formylsarcosine, 49.00 g (0.499 mole) of ethyl propiolate, and 107 ml of acetic anhydride to obtain 18.08 g (yield 88.4%) of the title compound.
Quantity
15.64 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
solvent
Reaction Step Three
Yield
88.4%

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